molecular formula C9H7BrClN B12442565 2-(3-Bromo-5-chloro-4-methylphenyl)acetonitrile CAS No. 2090958-10-2

2-(3-Bromo-5-chloro-4-methylphenyl)acetonitrile

Cat. No.: B12442565
CAS No.: 2090958-10-2
M. Wt: 244.51 g/mol
InChI Key: PJEGUJCNLXYPHO-UHFFFAOYSA-N
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Description

2-(3-Bromo-5-chloro-4-methylphenyl)acetonitrile is an organic compound that belongs to the class of aromatic nitriles It is characterized by the presence of a bromo, chloro, and methyl substituent on the phenyl ring, along with an acetonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Bromo-5-chloro-4-methylphenyl)acetonitrile typically involves the reaction of 3-bromo-5-chloro-4-methylbenzyl chloride with sodium cyanide in the presence of a suitable solvent such as dimethylformamide (DMF). The reaction is carried out under reflux conditions to facilitate the substitution of the chloride group with the nitrile group, resulting in the formation of the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can help in scaling up the production while maintaining the purity and quality of the compound.

Chemical Reactions Analysis

Types of Reactions

2-(3-Bromo-5-chloro-4-methylphenyl)acetonitrile can undergo various chemical reactions, including:

    Substitution Reactions: The bromo and chloro substituents on the phenyl ring can be replaced by other nucleophiles under appropriate conditions.

    Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions

    Substitution: Sodium cyanide (NaCN) in DMF under reflux.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Oxidation: Potassium permanganate (KMnO4) in aqueous solution.

Major Products Formed

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Reduction: 2-(3-Bromo-5-chloro-4-methylphenyl)ethylamine.

    Oxidation: 2-(3-Bromo-5-chloro-4-methylphenyl)acetic acid.

Scientific Research Applications

2-(3-Bromo-5-chloro-4-methylphenyl)acetonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3-Bromo-5-chloro-4-methylphenyl)acetonitrile depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of the nitrile group allows for potential interactions with nucleophilic sites in proteins, while the bromo and chloro substituents can influence the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-Bromo-4-fluorophenyl)acetonitrile
  • 2-(3-Bromo-5-chlorophenyl)acetonitrile
  • 2-(3-Bromo-4-methylphenyl)acetonitrile

Uniqueness

2-(3-Bromo-5-chloro-4-methylphenyl)acetonitrile is unique due to the specific combination of bromo, chloro, and methyl substituents on the phenyl ring

Properties

CAS No.

2090958-10-2

Molecular Formula

C9H7BrClN

Molecular Weight

244.51 g/mol

IUPAC Name

2-(3-bromo-5-chloro-4-methylphenyl)acetonitrile

InChI

InChI=1S/C9H7BrClN/c1-6-8(10)4-7(2-3-12)5-9(6)11/h4-5H,2H2,1H3

InChI Key

PJEGUJCNLXYPHO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1Br)CC#N)Cl

Origin of Product

United States

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